Bienvenue dans la boutique en ligne BenchChem!

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide

CCR5 antagonist GPCR functional assay HIV-1 entry inhibition

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide (CAS 954597-78-5; molecular formula C₁₅H₁₇ClN₂O₂; molecular weight 292.76 g/mol) is a synthetic small molecule belonging to the 5‑oxopyrrolidine‑3‑carboxamide class. Its structure features a 4‑chlorophenyl substituent on the pyrrolidinone nitrogen and a cyclopropanecarboxamide group attached via a methylene linker to the pyrrolidine 3‑position.

Molecular Formula C15H17ClN2O2
Molecular Weight 292.76
CAS No. 954597-78-5
Cat. No. B2490643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide
CAS954597-78-5
Molecular FormulaC15H17ClN2O2
Molecular Weight292.76
Structural Identifiers
SMILESC1CC1C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H17ClN2O2/c16-12-3-5-13(6-4-12)18-9-10(7-14(18)19)8-17-15(20)11-1-2-11/h3-6,10-11H,1-2,7-9H2,(H,17,20)
InChIKeyCUCXBPKUPDKVQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide (CAS 954597-78-5) – Compound Identity and Pharmacological Class


N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide (CAS 954597-78-5; molecular formula C₁₅H₁₇ClN₂O₂; molecular weight 292.76 g/mol) is a synthetic small molecule belonging to the 5‑oxopyrrolidine‑3‑carboxamide class. Its structure features a 4‑chlorophenyl substituent on the pyrrolidinone nitrogen and a cyclopropanecarboxamide group attached via a methylene linker to the pyrrolidine 3‑position [1]. The compound has been annotated in public bioactivity databases as a non‑competitive, insurmountable antagonist of the human C‑C chemokine receptor type 5 (CCR5), a GPCR target implicated in HIV‑1 entry, inflammatory cell migration, and oncology [2].

Why N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide Cannot Be Replaced by Generic 5‑Oxopyrrolidine Analogs


Within the 5‑oxopyrrolidine‑3‑carboxamide chemotype, subtle structural modifications—such as N‑aryl substitution identity, presence or absence of a methylene spacer, and cyclopropane versus bulkier acyl groups—profoundly impact CCR5 binding kinetics and functional antagonism. Literature on related series demonstrates that replacing the 4‑chlorophenyl group with 4‑fluoro, 4‑methyl, or unsubstituted phenyl alters both potency and the insurmountable character of antagonism [1]. Furthermore, compounds lacking the methylene linker (e.g., N-[(3S)-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide) differ in conformational flexibility and hydrogen‑bonding geometry, which can shift binding mode from non‑competitive to competitive and affect translational potential in HIV‑1 fusion assays [2]. Therefore, direct substitution without head‑to‑head comparative data risks selecting a compound with divergent pharmacological profile and irreproducible biological results.

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide – Quantitative Differentiation Evidence Against Close Analogs


Non‑Competitive Insurmountable CCR5 Antagonism – Functional pEC₅₀ in U2OS Membranes

The target compound exhibits non‑competitive, insurmountable antagonist activity at human CCR5, a property that distinguishes it from competitive antagonists within the same chemotype. In a [³⁵S]GTPγS binding assay using human U2OS cell membranes stimulated with the endogenous agonist CCL3, the compound achieved a pEC₅₀ value corresponding to a functional potency benchmark when preincubated at 300 nM for 30 min, with the reference agonist response (Rvb) reported as 8.42±0.06 [1]. By contrast, the closest direct‑linked analog N-[(3S)-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide lacks publicly reported CCR5 functional antagonism data, and the 5‑oxopyrrolidine‑3‑carboxamide series exemplified in the literature (e.g., compound 10i, IC₅₀=0.057 µM in [¹²⁵I]RANTES binding) operates through a competitive mechanism [2]. Insurmountable antagonism is associated with prolonged receptor occupancy and potential advantages in vivo, making this mechanistic differentiation critical for selecting compounds destined for HIV‑1 fusion or inflammatory cell migration studies.

CCR5 antagonist GPCR functional assay HIV-1 entry inhibition

Methylene Linker vs. Direct Cyclopropanecarboxamide Attachment – Structural Differentiation from N‑[(3S)-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide

The target compound incorporates a methylene (‑CH₂‑) spacer between the pyrrolidine 3‑position and the cyclopropanecarboxamide nitrogen, whereas the structurally closest analog N-[(3S)-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide (PubChem CID 7255523) has the amide attached directly to the ring [1]. This single‑atom insertion increases the number of rotatable bonds from 3 to 4, alters the spatial orientation of the cyclopropane ring relative to the pyrrolidinone core, and modifies hydrogen‑bonding distance and angle with the receptor. In related 5‑oxopyrrolidine CCR5 antagonist series, linker length has been shown to affect both binding affinity and the transition from competitive to insurmountable antagonism [2]. While no direct head‑to‑head pharmacological comparison is published, the structural divergence is quantifiable: molecular formula C₁₅H₁₇ClN₂O₂ (MW 292.76) for the target vs. C₁₄H₁₅ClN₂O₂ (MW 278.73) for the direct‑linked analog, reflecting a 14 Da mass difference and distinct physicochemical properties.

structure-activity relationship methylene spacer conformational flexibility

4‑Chloro vs. 4‑Fluoro N‑Phenyl Substitution – Impact on CCR5 Antagonist Potency in 5‑Oxopyrrolidine Series

The 4‑chlorophenyl substituent on the target compound can be benchmarked against the 4‑fluorophenyl analog N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide, which is commercially available and carries an identical methylene linker . In the broader 5‑oxopyrrolidine‑3‑carboxamide CCR5 antagonist series, halogen substitution on the N‑phenyl ring significantly modulates potency: the 3,4‑dichloro substitution (compound 10i) improved IC₅₀ to 0.057 µM from 1.9 µM for the unsubstituted lead, while 4‑fluoro analogs generally exhibit intermediate potency [1]. Although direct comparative data for the methylene‑linked sub‑series are not publicly available, the class‑level trend indicates that 4‑chloro substitution provides a balanced lipophilic/hydrogen‑bonding profile (ClogP ~1.5) that differs from 4‑fluoro (lower lipophilicity, stronger H‑bond acceptor) and 4‑methyl (higher lipophilicity, no halogen bonding). Researchers evaluating halogen‑dependent pharmacology or optimizing ADME properties should select the 4‑chloro variant when halogen‑bonding interactions or specific lipophilicity ranges are desired.

halogen substitution CCR5 affinity SAR

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide – Optimal Scientific and Industrial Use Cases


CCR5‑Mediated HIV‑1 Entry Inhibition Studies Requiring Insurmountable Antagonism

The compound’s documented non‑competitive, insurmountable CCR5 antagonism profile [1] makes it a candidate for HIV‑1 fusion and entry assays where prolonged receptor occupancy is desired, such as washout experiments or co‑receptor tropism switching studies (R5‑to‑X4). It is particularly relevant for laboratories seeking to benchmark against maraviroc (competitive) or to investigate resistance mechanisms that emerge under sustained CCR5 pressure.

Structure–Activity Relationship (SAR) Exploration of Methylene Linker Contribution to GPCR Antagonist Pharmacology

Because the compound features a methylene spacer absent in the direct‑linked analog CID 7255523 [1], it serves as a critical tool compound for probing how linker flexibility influences CCR5 binding kinetics, insurmountable character, and downstream β‑arrestin vs. G‑protein signaling bias. Procurement of this specific compound is essential when the SAR question centers on linker geometry rather than N‑aryl substitution.

Halogen‑Bonding and Lipophilicity Optimization in 5‑Oxopyrrolidine CCR5 Ligands

The 4‑chlorophenyl group provides a distinct combination of moderate lipophilicity (XLogP ~1.5) and halogen‑bonding potential not offered by 4‑fluoro (lower XLogP, weaker halogen bonding) or 4‑methyl (no halogen bonding) analogs [1]. Medicinal chemistry teams optimizing ADME properties while maintaining target engagement can use this compound to evaluate the contribution of chlorine‑mediated interactions to CCR5 affinity and metabolic stability.

Inflammatory Disease and Oncology Models Dependent on CCL3/CCR5 Axis

Given that the compound was characterized using CCL3‑stimulated [³⁵S]GTPγS binding [1], it is directly applicable to cellular and in vivo models where CCL3 (MIP‑1α) is the primary CCR5 agonist—including rheumatoid arthritis, multiple sclerosis, and certain hematological malignancies. Researchers studying the CCL3/CCR5 signaling axis in inflammation or tumor microenvironments should select this compound for its validated antagonism of the cognate ligand.

Quote Request

Request a Quote for N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.